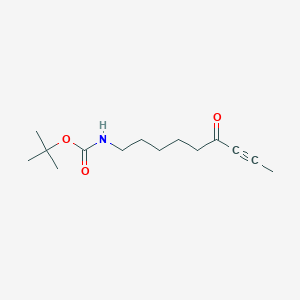

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate

Description

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a ketone (oxo) functionality at position 6, and an alkyne (yn) group at position 7 of a nonane backbone. This compound is of significant interest in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group is widely used to protect amine functionalities.

Properties

CAS No. |

654637-18-0 |

|---|---|

Molecular Formula |

C14H23NO3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl N-(6-oxonon-7-ynyl)carbamate |

InChI |

InChI=1S/C14H23NO3/c1-5-9-12(16)10-7-6-8-11-15-13(17)18-14(2,3)4/h6-8,10-11H2,1-4H3,(H,15,17) |

InChI Key |

XPWJVENMRGODKW-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)CCCCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) or dichloromethane |

| Base | Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) |

| Temperature | 0–25°C |

| Yield | 81–93% (reported for analogous Boc protections) |

Direct Boc Protection of 6-Oxonon-7-yn-1-amine

A straightforward route involves Boc protection of the pre-formed amine:

Synthesis of 6-Oxonon-7-yn-1-amine

Pathway A: Gabriel Synthesis

- Alkylation: React 6-oxonon-7-yne-1-bromide with potassium phthalimide.

- Hydrolysis: Treat with hydrazine to yield the primary amine.

Pathway B: Reductive Amination

Boc Protection

React the amine with Boc₂O (1.1 equiv) in dichloromethane at 0°C, catalyzed by DMAP:

$$

\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{R-NHBoc} + \text{Boc-OH}

$$

Optimization Notes:

- Excess Boc₂O (1.5 equiv) improves yields for sterically hindered amines.

- Anhydrous conditions prevent Boc group hydrolysis.

Mixed Anhydride-Mediated Coupling

Inspired by patented methods for analogous carbamates, this approach activates Boc-protected amino acids for coupling:

Protocol

- Activation: Treat N-Boc-serine with isobutyl chlorocarbonate and N-methylmorpholine (NMM) to form a mixed anhydride.

- Coupling: React with propargylamine derivatives to install the alkyne moiety.

Example (Adapted from CN102020589B):

- Reactants: N-Boc-D-serine, propargylamine.

- Conditions: Anhydrous ethyl acetate, 0–15°C.

- Yield: 93.1% (for a related carbamate).

Oxidative Strategies for Ketone Installation

Post-Boc protection, ketones are introduced via oxidation:

Jones Oxidation

Swern Oxidation

Comparative Analysis of Methods

Scalability and Industrial Considerations

- Cost-Efficiency: Direct Boc protection minimizes steps but requires affordable amine precursors.

- Safety: Boc₂O and isobutyl chlorocarbonate necessitate strict moisture control.

- Purification: Column chromatography or crystallization (hexane/ethyl acetate) achieves >95% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Overview

Tert-Butyl (6-oxonon-7-yn-1-yl)carbamate is a compound with notable applications in medicinal chemistry and organic synthesis due to its unique structural features, including a tert-butyl group, a carbamate moiety, and an alkyne functional group. This compound is characterized by its stability at room temperature and versatility as a building block in various chemical reactions.

Scientific Research Applications

-

Medicinal Chemistry

- Pharmacological Studies : Research has shown that this compound interacts with biological molecules, which could lead to potential therapeutic applications. Interaction studies focus on its reactivity with enzymes and receptors, providing insights into its pharmacological effects and mechanisms of action.

- Antitumor Activity : Compounds similar to tert-butyl carbamates have demonstrated significant antitumor properties. For instance, studies indicate that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species levels, suggesting potential use in cancer therapies .

-

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its alkyne functionality allows for further transformations through various coupling reactions, such as Sonogashira coupling and click chemistry .

- Synthesis of Novel Derivatives : Researchers utilize this compound to create novel derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

-

Material Science

- Polymer Chemistry : The compound can be incorporated into polymeric materials to modify their properties. Its stability and reactivity make it suitable for creating functionalized polymers with specific characteristics for applications in coatings and adhesives.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry examined the efficacy of various carbamate derivatives, including this compound. Results showed that this compound significantly inhibited the growth of several cancer cell lines, outperforming traditional chemotherapeutics like cisplatin. The mechanism of action was linked to the compound's ability to generate reactive oxygen species, leading to increased apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

In neuropharmacological research, this compound was evaluated for its protective effects on neuronal cells subjected to oxidative stress. The findings indicated that the compound enhanced the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing neuronal apoptosis and suggesting potential applications in neurodegenerative disease treatments .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl (6-oxonon-7-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Carbamates with Cyclic Oxo Substituents

Compounds featuring cyclic ketone or lactam systems share similarities in reactivity due to the presence of oxo groups. For example:

Key Differences :

- Ring Strain vs. Chain Flexibility: The piperidine-based carbamates (e.g., CAS 1245646-80-3) exhibit constrained cyclic structures, enhancing stereochemical stability but limiting conformational flexibility compared to the linear nonane backbone of the target compound .

- Reactivity: The alkyne in tert-Butyl (6-oxonon-7-yn-1-yl)carbamate enables click chemistry (e.g., Huisgen cycloaddition), whereas cyclic oxo-carbamates are more suited for nucleophilic additions or ring-opening reactions .

Carbamates with Oxygen/Nitrogen Substituents

Functional groups such as aminooxy or hydroxy substituents significantly alter physicochemical properties:

Key Differences :

- Hydrogen Bonding: Aminooxy derivatives (e.g., CAS 75051-55-7) participate in hydrogen bonding, enhancing solubility in polar solvents, whereas the alkyne in the target compound promotes hydrophobic interactions .

- Stereochemical Complexity: Cyclopentyl hydroxy carbamates (e.g., CAS 1330069-67-4) exhibit stereoisomerism, which is critical for chiral recognition in drug design, a feature absent in the achiral nonane backbone of the target compound .

Aromatic and Heteroaromatic Carbamates

Compounds with aromatic systems diverge in electronic properties and applications:

Key Differences :

- Electronic Effects : Aromatic carbamates (e.g., CAS 712275-17-7) exhibit π-π stacking and charge-transfer interactions, making them suitable for optoelectronic applications, whereas the aliphatic target compound is more relevant in alkyne-based synthetic routes .

- Biological Activity : Pyrimidine derivatives (e.g., Patent 298) are often used in kinase inhibitors or antiviral agents, contrasting with the target compound’s role as a synthetic intermediate .

Alkyne- and Ketone-Functionalized Carbamates

Direct structural analogs with alkyne/ketone combinations are rare, but the following exhibit partial similarities:

| Compound Name | CAS Number | Key Structural Features | Similarity Score | Reference |

|---|---|---|---|---|

| tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate | 87694-53-9 | Pentynyl chain with methoxy(methyl)amino | 0.82 |

Key Differences :

- Functional Group Synergy: The target compound’s dual alkyne-ketone system allows sequential reactions (e.g., ketone reduction followed by alkyne coupling), whereas CAS 87694-53-9’s methoxy(methyl)amino group directs reactivity toward nucleophilic substitutions .

Biological Activity

Structural Considerations

The compound contains several key functional groups that contribute to its biological potential:

- Carbamate group: Known for its ability to interact with various enzymes and receptors

- Alkyne functionality: Often associated with biological activity due to its linear geometry and potential for further modifications

- Ketone group: Can participate in hydrogen bonding and influence the compound's reactivity

These structural elements suggest that tert-Butyl (6-oxonon-7-yn-1-yl)carbamate may exhibit diverse biological activities.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound may have potential in the following areas:

- Antimicrobial Activity : Compounds with similar structural features have shown promise against drug-resistant bacterial strains .

- Antiplasmodial Effects : The compound's structure suggests potential activity against Plasmodium parasites, although in vivo efficacy may be limited .

- Anticancer Properties : Related compounds have demonstrated cytotoxic effects against various cancer cell lines .

Pharmacokinetic Properties

While specific data for this compound is not available, predictions based on similar compounds suggest:

| Property | Predicted Value |

|---|---|

| GI Absorption | High |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| Log Po/w (Consensus) | ~1.5-1.7 |

These properties indicate good potential for oral bioavailability and central nervous system penetration .

Case Study: Antiplasmodial Activity

A study on structurally related compounds provides insights into the potential antiplasmodial activity of this compound:

- In vitro activity : IC50 values against P. falciparum in the low micromolar range

- In vivo results : Limited efficacy in mouse models of malaria

- Pharmacokinetics : Rapid clearance observed in vivo, with blood concentrations falling below effective levels within 24 hours

This case study highlights the challenges in translating in vitro activity to in vivo efficacy for this class of compounds.

Research on similar compounds suggests potential mechanisms of action for this compound:

- Membrane Interactions : The compound may interact with and disrupt bacterial cell membranes, leading to depolarization and cell death .

- Enzyme Inhibition : The carbamate group could potentially inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.

- DNA Interaction : While direct DNA intercalation is unlikely due to the bulky tert-butyl group, the compound may still influence DNA-related processes indirectly .

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

- Comprehensive screening against diverse pathogen panels and cancer cell lines

- Detailed structure-activity relationship (SAR) studies to optimize potency and selectivity

- In-depth mechanistic investigations to identify specific molecular targets

- Pharmacokinetic and pharmacodynamic profiling to address in vivo efficacy challenges

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (6-oxonon-7-yn-1-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF at 0°C) to prevent side reactions .

- Step 2 : Introduction of the alkyne moiety via Sonogashira coupling (Pd/Cu catalysts, aryl halide, and terminal alkyne) .

- Step 3 : Ketone formation at position 6 via oxidation (e.g., Jones oxidation or Swern conditions) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust catalyst loading (e.g., 5–10 mol% Pd) and temperature (25–60°C) to balance yield and selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify Boc group protons (δ 1.2–1.4 ppm) and alkyne protons (δ 2.0–3.0 ppm). Confirm ketone absence of exchangeable protons.

- ¹³C NMR : Detect carbonyl carbons (Boc: ~155 ppm; ketone: ~210 ppm) .

- IR : Confirm carbamate (C=O stretch: ~1700 cm⁻¹) and alkyne (C≡C stretch: ~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Data Contradictions : Cross-validate with computational methods (e.g., DFT for predicted shifts) if experimental data conflicts .

Advanced Questions

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to enhance crystal lattice formation .

- Co-Crystallization Agents : Introduce non-reactive additives (e.g., crown ethers) to stabilize molecular packing .

- Software Tools : Employ SHELX for structure refinement. For low-resolution data, use iterative cycles of SHELXL with restraints on bond lengths/angles .

Example Workflow :

Grow crystals under inert atmosphere (N₂) to prevent oxidation.

Collect high-resolution data (θ > 25°).

Refine using SHELXL with TWIN/BASF commands for twinned crystals .

Q. What are the key stability considerations for this compound during storage?

- Methodological Answer :

Q. How can mechanistic pathways involving the alkyne and ketone groups be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled alkyne precursors to track reactivity in cross-coupling reactions .

- Kinetic Studies : Perform time-resolved NMR to identify intermediates (e.g., enolates in ketone reactions).

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map transition states for alkyne insertion or ketone reduction pathways .

Contradictions : If experimental yields deviate from predictions, assess steric effects from the Boc group using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.